2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

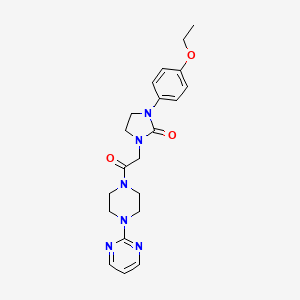

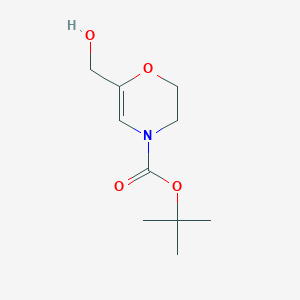

“2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one” is a derivative of carbazole, which is a class of organic compounds that are widely used in the pharmaceutical industry . It has a molecular formula of C12H11NO .

Physical And Chemical Properties Analysis

“this compound” has a melting point of 224-226°C, a predicted boiling point of 386.3±11.0 °C, and a predicted density of 1.275±0.06 g/cm3 . It is slightly soluble in DMSO when heated and in methanol . It is a solid substance with an off-white to beige color .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activities

A series of Mannich bases derived from 9-alkyl-1,2,3,4-tetrahydrocarbazole-1-ones, including compounds structurally related to 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one, have been synthesized. These compounds exhibit cytotoxic activity against several human tumor cell lines, indicating their potential for development as anticancer agents (Chen et al., 2009).

Bacterial Biotransformation

The bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole and its derivatives has been explored using Ralstonia sp. strain SBUG 290. This study demonstrates the microorganism's ability to modify carbazole derivatives, highlighting a potential route for the environmental degradation of these compounds (Waldau et al., 2009).

Catalytic Asymmetric Synthesis

A one-pot asymmetric synthesis method for 1,2,3,4-tetrahydrocarbazoles, including the 2-Methyl variant, has been developed. This process involves a [3 + 3] annulation reaction and demonstrates the feasibility of producing optically active tetrahydrocarbazoles, which are valuable intermediates in organic synthesis and medicinal chemistry (Liu et al., 2015).

Green Synthetic Technology

A green synthetic approach for N-Methyl-1,2,3,4-Tetrahydrocarbazole-4-one, closely related to the 2-Methyl variant, has been developed. This method emphasizes environmental friendliness and efficiency, showcasing an advancement in the sustainable synthesis of carbazole derivatives (Wei-min, 2012).

Antimicrobial Studies

Carbazole derivatives synthesized from 1,2,3,4-tetrahydrocarbazoles have been evaluated for their antimicrobial properties. These studies provide insights into the potential of these compounds to serve as templates for the development of new antibacterial and antifungal agents (Martin & Prasad, 2006).

Mecanismo De Acción

Target of Action

It’s known that the tetrahydrocarbazole (thc) motif, which this compound contains, is ubiquitous in natural products and biologically active compounds .

Mode of Action

Compounds with the thc motif are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thc-containing compounds are known to be involved in a variety of biochemical pathways due to their broad biological activity .

Result of Action

It’s known that thc-containing compounds can have a wide range of biological effects .

Propiedades

IUPAC Name |

2-methyl-1,2,3,9-tetrahydrocarbazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-8-6-11-13(12(15)7-8)9-4-2-3-5-10(9)14-11/h2-5,8,14H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDQLNHLTBCQTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-(3-chloropropanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2772175.png)

![4-(1-hexyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2772179.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2772180.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2772181.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2772182.png)

![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2772188.png)